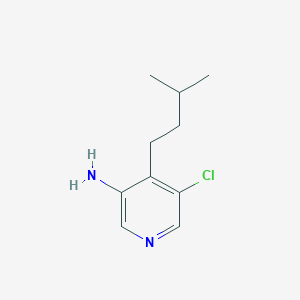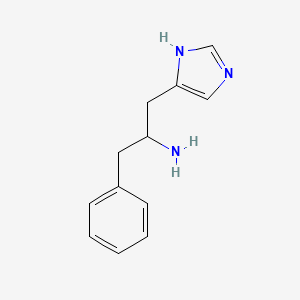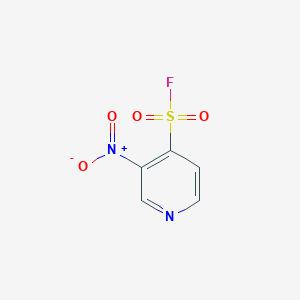
3-Nitropyridine-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitropyridine-4-sulfonyl fluoride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a nitro group at the third position and a sulfonyl fluoride group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitropyridine-4-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method is the reaction of 3-nitropyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Sulfonamides and Sulfonate Esters: From nucleophilic substitution reactions.
Aminopyridine Derivatives: From reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-Nitropyridine-4-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as increased stability and reactivity.
Chemical Biology: Employed in the study of biological systems and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 3-nitropyridine-4-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions, including the formation of covalent bonds with biological molecules. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Vergleich Mit ähnlichen Verbindungen
3-Nitropyridine-4-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
3-Nitropyridine-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
4-Fluoropyridine-3-sulfonyl Fluoride: Similar structure but with the positions of the nitro and sulfonyl fluoride groups reversed.
Uniqueness: 3-Nitropyridine-4-sulfonyl fluoride is unique due to the presence of both a nitro group and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C5H3FN2O4S |
|---|---|
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
3-nitropyridine-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H3FN2O4S/c6-13(11,12)5-1-2-7-3-4(5)8(9)10/h1-3H |
InChI-Schlüssel |
LUCSQOKYKMRUOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1S(=O)(=O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2-[(ethylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15271483.png)
![N-methyl-2-[2-(methylamino)ethoxy]acetamide](/img/structure/B15271493.png)
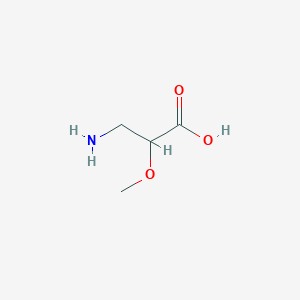
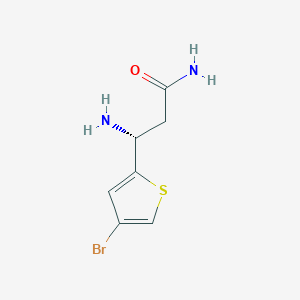
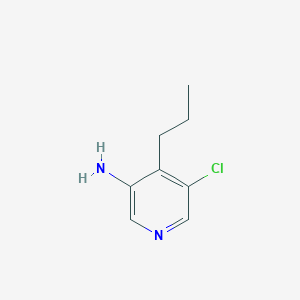
![7-(2-Methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15271526.png)
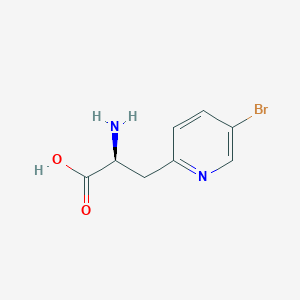
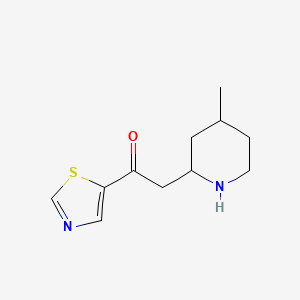
![2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)

![3-[(2-Methyloxolan-3-yl)amino]propan-1-ol](/img/structure/B15271547.png)
![2-Amino-[1,2,4]triazolo[1,5-A]pyridine-8-carbaldehyde](/img/structure/B15271555.png)
